Dimehypo

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimehypo involves the reaction of dimethylamine and liquid alkali with allyl chloride, followed by heating to obtain N,N-dimethyl propylamine. This intermediate is then acidified with hydrogen chloride and chlorinated with chlorine gas to produce 1-dimethylamino-2,3-chloropropane. Finally, this compound is reacted with sodium thiosulfate to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically formulated as a soluble liquid for ease of application .

Analyse Chemischer Reaktionen

Types of Reactions: Dimehypo undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different sulfur-containing compounds.

Reduction: Reduction reactions can alter its chemical structure, affecting its efficacy as an insecticide.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonates, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Insecticidal Properties

Dimehypo is primarily used as an insecticide due to its neurotoxic effects on pests. It operates by disrupting neurotransmission in insects, leading to paralysis and death. This compound has been tested in various formulations to enhance its efficacy and broaden its pest control spectrum.

Formulations with Other Insecticides

Recent research has demonstrated the synergistic effects of this compound when combined with other insecticides. For example, a study showed that combining this compound with cycloxaprid resulted in a significant increase in co-toxicity coefficients against pests like rice leaf rollers and hoppers. The optimal ratio was found to be 1:10 to 1:20, yielding co-toxicity coefficients exceeding 200, indicating a strong synergistic effect .

| Insecticide Combination | Optimal Ratio (this compound:Cycloxaprid) | Co-toxicity Coefficient |

|---|---|---|

| Cycloxaprid + this compound | 1:10 - 1:20 | >200 |

Environmental Impact

This compound is noted for its low toxicity to non-target organisms and minimal environmental residue. It is considered safe for beneficial insects like bees, making it a favorable choice in integrated pest management systems .

Effects on Proteolytic Enzymes

This compound has also been studied for its impact on proteolytic enzyme activity in various organisms. A study involving the spider Pardosa pseudoannulata indicated that low doses of this compound significantly increased enzyme hydrolyzation rates, while higher concentrations inhibited enzyme activity. This suggests potential applications in biological pest control by manipulating enzyme activities in target pests .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in pest management:

-

Case Study 1: Bagworm Control

A study evaluated the effectiveness of trunk injection of acephate and this compound against the bagworm Dapula clania. Results indicated that the application of this compound significantly increased mortality rates compared to untreated controls . -

Case Study 2: Pesticide Efficacy in Oil Palm Cultivation

Research comparing this compound with methamidophos for controlling foliage pests in oil palm plantations demonstrated that this compound provided effective pest control while posing less risk of pesticide poisoning among workers .

Toxicological Profile

Understanding the toxicity of this compound is essential for its application in agriculture:

Wirkmechanismus

Dimehypo exerts its effects by targeting the digestive system of insects, acting as a stomach poison. It disrupts normal digestive processes, leading to the death of the pest. The primary molecular targets include acetylcholine receptors and various enzymes involved in digestion .

Vergleich Mit ähnlichen Verbindungen

Methamidophos: Another insecticide with a similar mode of action but higher toxicity.

Trichlorfon: An organophosphate insecticide used for similar purposes but with different chemical properties.

Nereistoxin: A naturally occurring compound with a similar structure and mode of action

Uniqueness of Dimehypo: this compound is unique due to its moderate toxicity and broad-spectrum action. It is effective against a wide range of pests and is less toxic to non-target organisms compared to some other insecticides. Additionally, its systemic action allows it to be absorbed by plants, providing long-lasting protection .

Biologische Aktivität

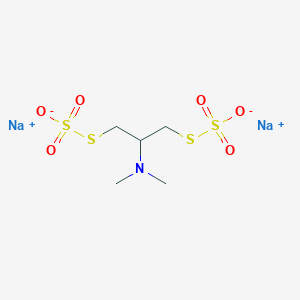

Dimehypo, chemically known as disodium S,S'-[2-(dimethylamino)trimethylene]di(thiosulfate), is a synthetic insecticide classified under the WHO Class II for its moderate hazard potential. This compound exhibits various biological activities, particularly as an insecticide targeting specific pests, and has implications for both environmental safety and human health.

This compound's chemical formula is Na2S2O3S, indicating a structure that includes a central disodium thiosulfate core with additional sulfur atoms. This structure suggests potential for hydrogen bonding and ionic interactions, which may contribute to its biological activity.

This compound primarily functions as a systemic insecticide. It is absorbed by plants and transported throughout their vascular systems, allowing it to effectively target insects feeding on various plant parts. Its mode of action involves inhibition of specific enzymes, particularly acetylcholinesterase (AChE), which is crucial for neurotransmission in insects. Studies have shown that this compound can inhibit AChE activity in various organisms, including the silkworm (Bombyx mori), leading to alterations in growth and survival rates .

Inhibition of Acetylcholinesterase

Research indicates that this compound's inhibitory effects on AChE lead to increased levels of acetylcholine, resulting in overstimulation of the nervous system in target pests. This mechanism is similar to other organophosphate pesticides but with differing efficacy and toxicity profiles .

Case Study: Toxicity to Bombyx mori

A study assessing the acute and chronic toxicity of this compound on Bombyx mori revealed significant impacts on survival and growth rates over the organism's life cycle. The results indicated that higher concentrations of this compound resulted in reduced survival rates and impaired cocoon production, suggesting a direct correlation between dosage and biological impact .

| Concentration (mg/L) | Survival Rate (%) | Cocoon Weight (g) |

|---|---|---|

| 0 | 100 | 1.5 |

| 10 | 85 | 1.2 |

| 50 | 60 | 0.8 |

| 100 | 30 | 0.5 |

Ecotoxicological Impact

This compound has been reported to exhibit toxic effects on non-target organisms, including beneficial insects and aquatic life. A study investigating its effects on microalgae found that low concentrations could inhibit growth, while higher concentrations led to significant mortality rates among algal populations . This biphasic effect highlights the need for careful application to mitigate ecological risks.

Safety and Handling

Due to its toxicity, safety data sheets recommend standard personal protective equipment (PPE) when handling this compound. It poses risks if ingested or absorbed through the skin, necessitating strict adherence to safety protocols during application .

Eigenschaften

IUPAC Name |

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOHVSNIQHGFJU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NNa2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98968-92-4 (Parent) | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6058394 | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52207-48-4 | |

| Record name | Thiosultap-disodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052207484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosultap-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSULTAP-DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q555U959O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.